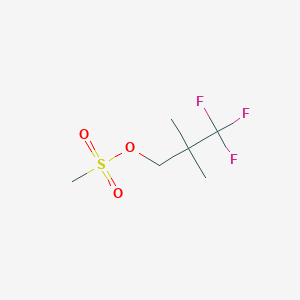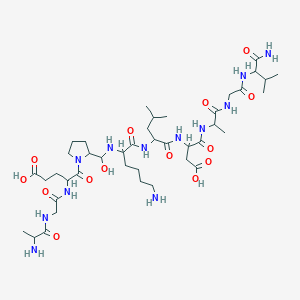
(5,5-Difluorotetrahydropyran-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,5-Difluorotetrahydropyran-3-yl)methanol is a chemical compound with the molecular formula C6H10F2O2 It is characterized by the presence of a tetrahydropyran ring substituted with two fluorine atoms at the 5-position and a methanol group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Difluorotetrahydropyran-3-yl)methanol typically involves the fluorination of tetrahydropyran derivatives One common method is the reaction of tetrahydropyran with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(5,5-Difluorotetrahydropyran-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of (5,5-Difluorotetrahydropyran-3-yl)aldehyde or (5,5-Difluorotetrahydropyran-3-yl)carboxylic acid.
Reduction: Formation of (5,5-Difluorotetrahydropyran-3-yl)alcohol or (5,5-Difluorotetrahydropyran-3-yl)hydrocarbon.
Substitution: Formation of various substituted tetrahydropyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5,5-Difluorotetrahydropyran-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine atoms, which can enhance biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of (5,5-Difluorotetrahydropyran-3-yl)methanol depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity. The methanol group can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
(5-Fluorotetrahydropyran-3-yl)methanol: Similar structure but with only one fluorine atom.
(5,5-Dichlorotetrahydropyran-3-yl)methanol: Similar structure but with chlorine atoms instead of fluorine.
(5,5-Difluorotetrahydrofuran-3-yl)methanol: Similar structure but with a furan ring instead of a pyran ring.
Uniqueness
(5,5-Difluorotetrahydropyran-3-yl)methanol is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The tetrahydropyran ring provides a stable framework, while the methanol group offers versatility in chemical reactions and potential biological activity.
Propiedades
Fórmula molecular |
C6H10F2O2 |
|---|---|
Peso molecular |
152.14 g/mol |
Nombre IUPAC |
(5,5-difluorooxan-3-yl)methanol |
InChI |
InChI=1S/C6H10F2O2/c7-6(8)1-5(2-9)3-10-4-6/h5,9H,1-4H2 |
Clave InChI |
YSOSVWRPUUQRAU-UHFFFAOYSA-N |
SMILES canónico |
C1C(COCC1(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride](/img/structure/B13899669.png)

![1-(3,5-Dimethylisoxazol-4-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899673.png)






![tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride](/img/structure/B13899716.png)
![3-chloro-6-(trifluoromethyl)-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13899724.png)
![Tert-butyl 3-{[(trifluoromethyl)sulfonyl]oxy}-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13899730.png)

